(Z)-6-Fluoro-3-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)-4-nitroisobenzofuran-1(3H)-one
Overview
Description
The compound “(Z)-6-Fluoro-3-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)-4-nitroisobenzofuran-1(3H)-one” is a complex organic molecule. It contains several functional groups including a fluoro group, a nitro group, an isobenzofuranone group, and a 1,2,4-triazole group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluoro, nitro, isobenzofuranone, and 1,2,4-triazole groups would likely have a significant impact on the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the nitro group might be reduced to an amino group, or the fluoro group might be replaced by another group in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. For example, the presence of the polar nitro group might increase its solubility in water .Scientific Research Applications
1. Anticancer Properties of p-cymene Ru(II) Complexes
- Application Summary: The structures of new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .
- Methods of Application: The methods of application involve synthesis and structural characterization of the complexes, followed by testing their anticancer activity on human ovarian cancer cell lines A2780 (cisplatin-sensitive) and A2780cis (cisplatin-resistant) .
2. Synthesis and Biological Evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids
- Application Summary: A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .
- Methods of Application: The methods of application involve the synthesis of the hybrids and their structural establishment by NMR and MS analysis .
- Results or Outcomes: In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 mM, compared with reference drug doxorubicin (19.7 and 22.6 M, respectively) .
3. Use of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
- Application Summary: This compound is being traded by Jinan Tochem Co., Ltd . The specific applications are not mentioned in the snippet.
- Results or Outcomes: The results or outcomes of using this compound are not explicitly mentioned in the snippet .
3. Use of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3Z)-6-fluoro-3-[(2-methyl-1,2,4-triazol-3-yl)methylidene]-4-nitro-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN4O4/c1-16-10(14-5-15-16)4-9-11-7(12(18)21-9)2-6(13)3-8(11)17(19)20/h2-5H,1H3/b9-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYDPJKFRHSULT-WTKPLQERSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C=C2C3=C(C=C(C=C3[N+](=O)[O-])F)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC=N1)/C=C\2/C3=C(C=C(C=C3[N+](=O)[O-])F)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6-Fluoro-3-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)-4-nitroisobenzofuran-1(3H)-one | |
CAS RN |
1322616-34-1 | |
Record name | 1(3H)-Isobenzofuranone, 6-fluoro-3-[(1-methyl-1H-1,2,4-triazol-5-yl)methylene]-4-nitro-, (3Z)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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